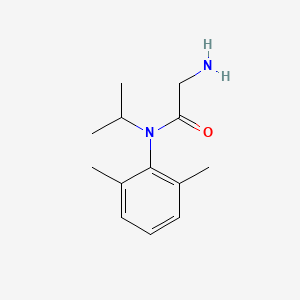

2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular functions, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology, oncology, and immunology.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research on N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide and similar compounds has provided insights into their crystal structures, revealing how molecular conformation is influenced by different substituents. The molecules exhibit variations in bond parameters and are linked through hydrogen bonds, which is fundamental for understanding their chemical behavior and reactivity (Gowda, Svoboda, & Fuess, 2007). These structural analyses serve as a basis for the development of new materials and have implications for designing drugs with improved efficacy and reduced side effects.

Biochemical Applications

Compounds similar to 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide have been investigated for their potential as herbicides and in fatty acid synthesis inhibition. For instance, chloroacetamide derivatives have been studied for their selectivity and effectiveness in controlling annual grasses and broad-leaved weeds, highlighting their role in agricultural biochemistry and providing a foundation for developing environmentally friendly pesticides (Weisshaar & Böger, 1989).

Organic Chemistry and Synthesis

Research into the chemical reactions and synthesis of compounds structurally related to 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide reveals their versatility in organic synthesis. For example, studies on the heterolysis of α-chloroacetanilide derivatives have elucidated mechanisms of bond cleavage and condensation reactions, contributing to the understanding of complex organic reaction pathways (Rouchaud, Metsue, Gustin, Moulart, & Herin, 2010). This knowledge is instrumental in designing synthetic routes for pharmaceuticals and other organic compounds.

Advanced Material Science

The study of amide-containing isoquinoline derivatives, including those structurally similar to 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide, has led to discoveries in the field of material science. These compounds form gels and crystalline salts with various acids, and their host-guest complexes exhibit enhanced fluorescence emissions. Such findings have implications for the development of novel optical materials and sensors (Karmakar, Sarma, & Baruah, 2007).

Biological Screening and Fingerprint Applications

Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for their biological activities, including antibacterial, antifungal, and anthelmintic properties. Some compounds exhibited significant activity, and their molecular docking to target proteins has provided insights into their potential as therapeutic agents. Additionally, their application in latent fingerprint analysis for forensic science highlights the multidisciplinary impact of these compounds (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Propiedades

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9(2)15(12(16)8-14)13-10(3)6-5-7-11(13)4/h5-7,9H,8,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTROKJGKHGPNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C)C(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2539664.png)

![N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(2-chlorophenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2539671.png)

![5-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2539683.png)